![molecular formula C9H13N3 B1645557 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile CAS No. 1006319-92-1](/img/structure/B1645557.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile
Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile, also known as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile, is an organic compound that has a wide range of applications in the scientific research field. It is a nitrogen-containing heterocyclic compound, and is composed of three carbon atoms, five hydrogen atoms, one nitrogen atom, and one methyl group. This compound has been used in a variety of laboratory experiments, as well as for industrial applications.
Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are extensively explored in medicinal chemistry due to their diverse biological activities. They have been found to possess anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of these derivatives involves strategies such as condensation followed by cyclization, demonstrating their applicability in creating bioactive molecules (A. M. Dar & Shamsuzzaman, 2015). Moreover, pyrazoline, a closely related derivative, has been emphasized for its anticancer activity among other pharmacological effects, suggesting the potential of pyrazole derivatives in therapeutic applications (Pushkar Kumar Ray et al., 2022).
Pyrazole Derivatives in Heterocyclic Chemistry
Pyrazole derivatives serve as key scaffolds in the synthesis of heterocyclic compounds, which are fundamental to drug development and materials science. Innovative synthetic methods allow for the construction of complex heterocycles, expanding the chemical diversity accessible for pharmaceutical development and other applications. For instance, the chemical reactivity of certain pyrazoline derivatives has been utilized to generate a variety of heterocyclic compounds, highlighting the scaffold's versatility (M. A. Gomaa & H. Ali, 2020).
Pyrazole Derivatives in Green Chemistry
The synthesis and application of pyrazole derivatives are also relevant to the principles of green chemistry. For example, organocatalytic approaches to synthesizing tetrahydrobenzo[b]pyrans, a class of compounds with significant importance in organic chemistry and pharmacology, emphasize the use of environmentally benign solvents and catalysts. This aligns with efforts to develop sustainable chemical processes that minimize environmental impact (H. Kiyani, 2018).
properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-methylpropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-7(5-10)6-12-9(3)4-8(2)11-12/h4,7H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJZRUMUZPIDAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801258553 | |
Record name | α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanenitrile | |
CAS RN |
1006319-92-1 | |
Record name | α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,3,5-Trimethyl-1H-pyrazole-1-propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801258553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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